molecular formula C20H20ClN5O4 B4194892 5-[4-(2-CHLOROBENZOYL)PIPERAZIN-1-YL]-1,3-DIMETHYL-6-NITRO-2,3-DIHYDRO-1H-1,3-BENZODIAZOL-2-ONE

5-[4-(2-CHLOROBENZOYL)PIPERAZIN-1-YL]-1,3-DIMETHYL-6-NITRO-2,3-DIHYDRO-1H-1,3-BENZODIAZOL-2-ONE

Cat. No.: B4194892
M. Wt: 429.9 g/mol
InChI Key: VWTVDMVZUYRJED-UHFFFAOYSA-N
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Description

5-[4-(2-CHLOROBENZOYL)PIPERAZIN-1-YL]-1,3-DIMETHYL-6-NITRO-2,3-DIHYDRO-1H-1,3-BENZODIAZOL-2-ONE is a complex organic compound with a unique structure that includes a benzimidazole core, a piperazine ring, and a chlorobenzoyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[4-(2-CHLOROBENZOYL)PIPERAZIN-1-YL]-1,3-DIMETHYL-6-NITRO-2,3-DIHYDRO-1H-1,3-BENZODIAZOL-2-ONE typically involves multiple steps. One common route starts with the preparation of 2-chlorobenzoyl chloride from 2-chlorobenzoic acid using thionyl chloride or phosphorus pentachloride . This intermediate is then reacted with piperazine to form 4-(2-chlorobenzoyl)-1-piperazine . The final step involves the condensation of this intermediate with 1,3-dimethyl-6-nitro-1,3-dihydro-2H-benzimidazol-2-one under specific conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and purity. This can include the use of advanced purification techniques and the scaling up of reaction conditions to accommodate larger batch sizes.

Chemical Reactions Analysis

Types of Reactions

5-[4-(2-CHLOROBENZOYL)PIPERAZIN-1-YL]-1,3-DIMETHYL-6-NITRO-2,3-DIHYDRO-1H-1,3-BENZODIAZOL-2-ONE can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine under specific conditions.

    Reduction: The chlorobenzoyl group can be reduced to a benzyl group.

    Substitution: The chlorine atom in the chlorobenzoyl group can be substituted with other nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include reducing agents like lithium aluminum hydride for reduction reactions and nucleophiles like sodium methoxide for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group yields an amine derivative, while substitution of the chlorine atom yields various substituted benzimidazole derivatives.

Scientific Research Applications

5-[4-(2-CHLOROBENZOYL)PIPERAZIN-1-YL]-1,3-DIMETHYL-6-NITRO-2,3-DIHYDRO-1H-1,3-BENZODIAZOL-2-ONE has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a pharmacological agent due to its unique structure.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of certain diseases.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 5-[4-(2-CHLOROBENZOYL)PIPERAZIN-1-YL]-1,3-DIMETHYL-6-NITRO-2,3-DIHYDRO-1H-1,3-BENZODIAZOL-2-ONE involves its interaction with specific molecular targets. The compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 5-[4-(2-CHLOROBENZOYL)PIPERAZIN-1-YL]-1,3-DIMETHYL-6-NITRO-2,3-DIHYDRO-1H-1,3-BENZODIAZOL-2-ONE lies in its combination of functional groups and its potential for diverse applications in various fields.

Properties

IUPAC Name

5-[4-(2-chlorobenzoyl)piperazin-1-yl]-1,3-dimethyl-6-nitrobenzimidazol-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20ClN5O4/c1-22-15-11-17(18(26(29)30)12-16(15)23(2)20(22)28)24-7-9-25(10-8-24)19(27)13-5-3-4-6-14(13)21/h3-6,11-12H,7-10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VWTVDMVZUYRJED-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=CC(=C(C=C2N(C1=O)C)[N+](=O)[O-])N3CCN(CC3)C(=O)C4=CC=CC=C4Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20ClN5O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

429.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-[4-(2-CHLOROBENZOYL)PIPERAZIN-1-YL]-1,3-DIMETHYL-6-NITRO-2,3-DIHYDRO-1H-1,3-BENZODIAZOL-2-ONE
Reactant of Route 2
Reactant of Route 2
5-[4-(2-CHLOROBENZOYL)PIPERAZIN-1-YL]-1,3-DIMETHYL-6-NITRO-2,3-DIHYDRO-1H-1,3-BENZODIAZOL-2-ONE
Reactant of Route 3
Reactant of Route 3
5-[4-(2-CHLOROBENZOYL)PIPERAZIN-1-YL]-1,3-DIMETHYL-6-NITRO-2,3-DIHYDRO-1H-1,3-BENZODIAZOL-2-ONE
Reactant of Route 4
Reactant of Route 4
5-[4-(2-CHLOROBENZOYL)PIPERAZIN-1-YL]-1,3-DIMETHYL-6-NITRO-2,3-DIHYDRO-1H-1,3-BENZODIAZOL-2-ONE
Reactant of Route 5
5-[4-(2-CHLOROBENZOYL)PIPERAZIN-1-YL]-1,3-DIMETHYL-6-NITRO-2,3-DIHYDRO-1H-1,3-BENZODIAZOL-2-ONE
Reactant of Route 6
Reactant of Route 6
5-[4-(2-CHLOROBENZOYL)PIPERAZIN-1-YL]-1,3-DIMETHYL-6-NITRO-2,3-DIHYDRO-1H-1,3-BENZODIAZOL-2-ONE

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